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Compound of Interest

Compound Name: 1-Phenylimidazolidin-2-one

cat. No.: B157022

Technical Guide: 1-Phenylimidazolidin-2-one

CAS Number: 1848-69-7

This technical guide provides an in-depth overview of 1-Phenylimidazolidin-2-one, including
its chemical properties, synthesis protocols, and relevant biological context. The information is
intended for researchers, scientists, and professionals in the field of drug development and
chemical synthesis.

Chemical and Physical Properties

The following table summarizes the key quantitative data for 1-Phenylimidazolidin-2-one.[1]

Property Value

Molecular Formula CoH10N20

Molecular Weight 162.19 g/mol

IUPAC Name 1-phenylimidazolidin-2-one

inChi InChl=1S/C9H10N20/c12-9-10-6-7-11(9)8-4-2-
1-3-5-8/h1-5H,6-7H2,(H,10,12)

InChlKey QKKGTRSHKSWYAK-UHFFFAOYSA-N

SMILES C1CN(C(=O)N1)C2=CC=CC=C2

GHS Hazard Statement H319: Causes serious eye irritation
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Spectral Information

Detailed spectral data, including 3C NMR, GC-MS, UV-VIS, and FTIR spectra, are available
through public databases such as PubChem and SpectraBase.[1][2] The FTIR spectrum is
typically acquired using a KBr wafer technique.[1]

Experimental Protocols

The synthesis of 1-Phenylimidazolidin-2-one can be achieved through a two-step process
involving the formation of an intermediate urea derivative followed by intramolecular cyclization.

[3]

Step 1: Synthesis of 1-(2-Chloroethyl)-3-phenylurea

Dissolve aniline in diethyl ether.

Add 2-chloroethyl isocyanate to the solution.

Stir the reaction mixture to allow for the formation of 1-(2-chloroethyl)-3-phenylurea.

Isolate the product, which serves as the precursor for the subsequent cyclization step.
Step 2: Intramolecular Cyclization to 1-Phenylimidazolidin-2-one

e Suspend the 1-(2-chloroethyl)-3-phenylurea in tetrahydrofuran (THF).

e Add sodium hydride (NaH) to the suspension to initiate the intramolecular cyclization.
e The reaction yields 1-phenylimidazolidin-2-one quantitatively.[3]

A variety of synthetic methodologies for imidazolidin-2-one derivatives have been developed,
including pseudo-multicomponent one-pot protocols and base-catalyzed intramolecular
hydroamidation of propargylic ureas.[4][5][6]

Biological Activity and Mechanism of Action

While 1-Phenylimidazolidin-2-one itself is primarily a chemical intermediate, its core structure
is found in compounds with significant biological activity. Derivatives of this scaffold, such as
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phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), have been
investigated as novel antimitotic prodrugs.[7]

These prodrugs are designed to be bioactivated by the cytochrome P450 1A1 (CYP1Al)
enzyme, which is often overexpressed in resistant breast cancer cells.[7] The bioactivation
involves a C-hydroxylation on the alkyl side chain, followed by N-dealkylation, which releases
the active antimitotic agent. This targeted activation mechanism aims to reduce systemic side
effects.[7] The oxazolidinone class of compounds, which shares structural similarities, is known
to inhibit bacterial protein biosynthesis by interfering with the formation of the first peptide bond.

[8]
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Caption: Synthesis workflow for 1-Phenylimidazolidin-2-one.
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Proposed Bioactivation Pathway of a
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Caption: Bioactivation of a PAIB-SO prodrug by CYP1A1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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